REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1.[Br:14]Br>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[C:7]([Br:14])[CH:6]=1
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Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
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COC(CC1=CC=C(C=C1)SC)=O
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
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BrBr
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 25° C. for 4 h, at which time, thin layer chromatography
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred an additional 4 h at 25° C.
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
quenched with a 10% aqueous sodium bisulfite solution (150 mL)
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
to remove carbon tetrachloride
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Type
|
EXTRACTION
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Details
|
The resulting aqueous layer was extracted with ethyl acetate (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)SC)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |